![molecular formula C18H17F3N2O3 B5516598 N-(2-methoxyphenyl)-3-phenyl-3-[(trifluoroacetyl)amino]propanamide](/img/structure/B5516598.png)

N-(2-methoxyphenyl)-3-phenyl-3-[(trifluoroacetyl)amino]propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

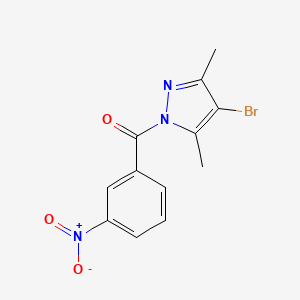

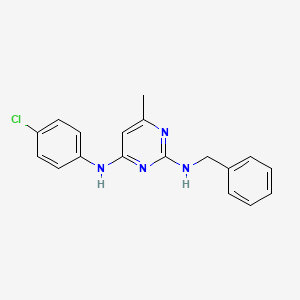

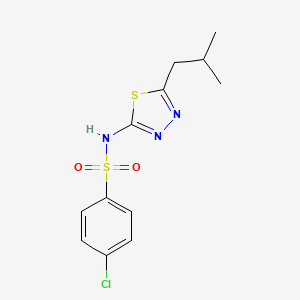

N-(2-methoxyphenyl)-3-phenyl-3-[(trifluoroacetyl)amino]propanamide belongs to a class of compounds that have been studied for their antioxidant, anticancer activities, and potential as antibacterial and antifungal agents. Research has focused on understanding its synthesis, structure, and the interactions that confer its properties.

Synthesis Analysis

The synthesis of similar compounds involves multi-step chemical reactions, starting from basic phenylamino propanehydrazide derivatives, further modified to introduce various functional groups, confirming the structure via spectroscopic methods such as IR, NMR, and mass spectrometry. For example, compounds bearing similarities in structure and synthesis pathways have shown to possess significant antioxidant and anticancer activities (Tumosienė et al., 2020).

Molecular Structure Analysis

Molecular structure confirmation of related compounds utilizes a combination of spectroscopic techniques. X-ray crystallography, IR, NMR, and mass spectrometry provide detailed insights into the molecular geometry, confirming the expected structural features and shedding light on the electronic environment of the molecule, which is crucial for its biological activities (Bai et al., 2012).

Chemical Reactions and Properties

Chemical modifications, such as the introduction of hydroxy groups or iodophenylation, significantly impact the chemical properties of the molecule. These reactions often involve the use of specific reagents like phenyliodine(III) bis(trifluoroacetate) and result in changes to the chemical behavior and potential biological activity of the compound (Itoh et al., 2002).

Aplicaciones Científicas De Investigación

Antioxidant and Anticancer Activity

N-(2-methoxyphenyl)-3-phenyl-3-[(trifluoroacetyl)amino]propanamide derivatives exhibit notable antioxidant and anticancer activities. A study by Tumosienė et al. (2020) synthesized derivatives that showed antioxidant activity approximately 1.4 times higher than ascorbic acid. These compounds were tested against human glioblastoma and triple-negative breast cancer cell lines, with some derivatives showing higher cytotoxicity against glioblastoma cells, highlighting their potential as therapeutic agents for cancer treatment (Tumosienė, Kantminienė, Klevinskas, Petrikaitė, Jonuškienė, & Mickevičius, 2020).

Antimicrobial Activity

Derivatives of this compound have been explored for their potential antibacterial and antifungal properties. Helal et al. (2013) synthesized novel derivatives that showed significant antimicrobial activity, comparable to standard agents like Ampicilline and Flucanazole, against a variety of bacterial and fungal strains. This suggests these compounds could be developed into new antimicrobial agents to combat resistant pathogens (Helal, Abbas, Salem, Farag, & Ammar, 2013).

Analytical and Forensic Chemistry Applications

In forensic science, derivatives of this compound can be used as markers or analytical standards for identifying related compounds. Belal et al. (2008) discussed the GC-MS analysis of acylated derivatives, emphasizing their utility in distinguishing between regioisomers and aiding in the forensic analysis of substances related to controlled substances, demonstrating the compound's relevance in analytical methodologies (Belal, Awad, Deruiter, & Clark, 2008).

Pharmacokinetics and Drug Metabolism

Understanding the pharmacokinetics and metabolism of this compound derivatives is crucial for their development as therapeutic agents. Wu et al. (2006) investigated the pharmacokinetics and metabolism of a selective androgen receptor modulator in rats, providing insights into the compound's absorption, distribution, metabolism, and excretion (ADME) profiles. This research is vital for predicting human pharmacokinetics and optimizing drug design (Wu, Wu, Yang, Nair, Miller, & Dalton, 2006).

Propiedades

IUPAC Name |

N-(2-methoxyphenyl)-3-phenyl-3-[(2,2,2-trifluoroacetyl)amino]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N2O3/c1-26-15-10-6-5-9-13(15)22-16(24)11-14(12-7-3-2-4-8-12)23-17(25)18(19,20)21/h2-10,14H,11H2,1H3,(H,22,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFRFQNSLRBRZBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CC(C2=CC=CC=C2)NC(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[2-chloro-5-(methylthio)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5516529.png)

![(1S*,5R*)-3-(2-pyrazinyl)-6-[3-(1H-tetrazol-1-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5516532.png)

![N-{2-[2-(3-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5516533.png)

![ethyl [2,2,2-trifluoro-1-[(5-methyl-3-isoxazolyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5516537.png)

![2-(1H-benzimidazol-2-ylthio)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5516548.png)

![(1S*,5R*)-3-(2-quinoxalinyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5516568.png)

![N-(tert-butyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5516573.png)

![N-cyclohexyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5516574.png)

![6-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5516596.png)

![(3aR*,6S*)-7-[(1,1-dioxidothiomorpholin-4-yl)carbonyl]-2-(3-methylbenzyl)-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5516604.png)

![6-[4-(diphenylacetyl)-1-piperazinyl]-N-(6-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5516612.png)